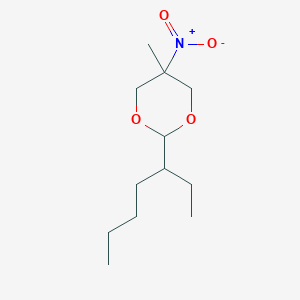

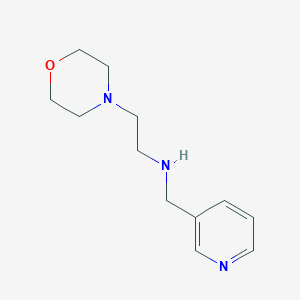

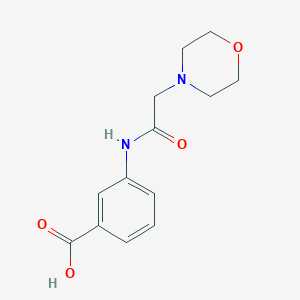

N,N-diethyl-4,4'-bipiperidine-1-sulfonamide

説明

Synthesis Analysis

The synthesis of sulfonamide derivatives can be complex, involving multiple steps and various conditions to achieve the desired product. For instance, the synthesis of bis-sulfonamide arylethynyl receptors, as mentioned in the first paper, involves the use of rotatable acetylenic bonds and an induced-fit model to create conformationally diverse structures . Similarly, the synthesis of 1-sulfonyl-2-arylpyrrolidines from acyclic precursors is achieved through an acid-catalyzed intramolecular cyclization, indicating the versatility of methods available for constructing sulfonamide frameworks . Although these methods do not directly apply to N,N-diethyl-4,4'-bipiperidine-1-sulfonamide, they provide insight into the synthetic strategies that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their function and interaction with other molecules. The solid-state structures of bis-sulfonamide receptors, as discussed in the first paper, demonstrate the importance of the sulfonamide N-H hydrogen bonds in forming dimeric structures with various guests . This suggests that the molecular structure of N,N-diethyl-4,4'-bipiperidine-1-sulfonamide would also likely exhibit hydrogen bonding capabilities, which could be significant for its binding properties.

Chemical Reactions Analysis

Sulfonamide compounds can undergo various chemical reactions, depending on their structure and the presence of reactive functional groups. The papers provided do not detail reactions specific to N,N-diethyl-4,4'-bipiperidine-1-sulfonamide, but they do describe the reactivity of related sulfonamide derivatives. For example, the electrochemical and chemical syntheses of disulfonamide and sulfonamide derivatives of N,N-dimethyl-1,4-benzenediamine involve the use of arylsulfinic acids as nucleophiles, indicating a potential pathway for further functionalization of sulfonamide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives can vary widely. The papers provided do not offer specific data on the physical and chemical properties of N,N-diethyl-4,4'-bipiperidine-1-sulfonamide. However, the solid-state examination of bis-sulfonamide receptors reveals that these compounds can form stable structures with guest molecules, which is indicative of their potential solid-state properties . Additionally, the yields reported in the synthesis of sulfonamide derivatives suggest that these compounds can be obtained in relatively pure forms, which is important for their practical applications .

科学的研究の応用

Synthesis of Novel Reactive Dyes with Anti-bacterial and Insect-repellent Properties

Research conducted by Mokhtari, Shams‐Nateri, and Ferdosi (2014) has demonstrated the synthesis of novel azo reactive dyes incorporating sulfonamide structures. These dyes exhibit both anti-bacterial activities against common pathogens and insect-repellent efficacy, suggesting their potential use in creating functional textiles with enhanced health and protective benefits (Mokhtari et al., 2014).

Development of Sulfonamide-based Pharmaceuticals

Sulfonamides, including derivatives similar to N,N-diethyl-4,4'-bipiperidine-1-sulfonamide, play a crucial role in the pharmaceutical industry, particularly in the development of antibacterial agents and enzyme inhibitors. For instance, research by Ulus et al. (2013) explored the synthesis of acridine sulfonamide compounds with potent inhibitory activity against certain carbonic anhydrase isoforms, showcasing the potential of sulfonamides in designing new therapeutic agents (Ulus et al., 2013).

Fabrication of Functional Materials

A study by Selhorst and Fossum (2013) described the preparation of poly(arylene ether)s with pendant diethyl sulfonamide groups via a novel synthesis route. These materials exhibit moderate thermal stability and could find applications in various industries due to their unique structural and thermal properties (Selhorst & Fossum, 2013).

Environmental Remediation Technologies

Boo et al. (2018) developed a loose, negatively charged nanofiltration membrane capable of selectively removing perfluoroalkyl substances from contaminated water. The innovative use of bipiperidine in the fabrication process contributed to the membrane's high performance, highlighting the environmental applications of sulfonamide derivatives in water treatment technologies (Boo et al., 2018).

特性

IUPAC Name |

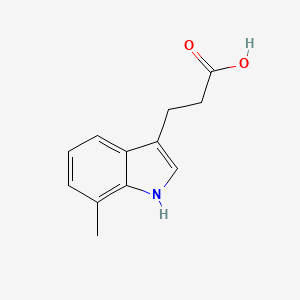

N,N-diethyl-4-piperidin-4-ylpiperidine-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O2S/c1-3-16(4-2)20(18,19)17-11-7-14(8-12-17)13-5-9-15-10-6-13/h13-15H,3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPNYMSSIYUIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1CCC(CC1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4,4'-bipiperidine-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

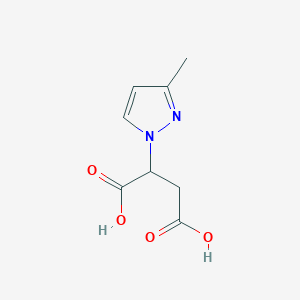

![(3-Methyl-1H-pyrazolo[3,4-B]pyridin-1-YL)acetic acid](/img/structure/B3023126.png)

![1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3023131.png)